Product packaging for Goniothalamin epoxide(Cat. No.:)

Goniothalamin epoxide

Cat. No.: B1252170
M. Wt: 216.23 g/mol
InChI Key: GMKNQTQLCWOLSD-WXHSDQCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Goniothalamin epoxide is a styryllactone derivative of the natural product Goniothalamin, a compound first isolated from plants of the Goniothalamus species . This compound is of significant interest in biochemical and cancer research due to its potent biological activities. It has demonstrated notable cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast carcinoma (MCF-7, MDA-MB-231), and others, making it a valuable probe for studying cell death mechanisms . The compound is postulated to be a biogenetic precursor to other styryllactones and has been isolated from Goniothalamus macrophyllus , a plant traditionally noted for its properties . Research on the parent compound, Goniothalamin, indicates that its cytotoxicity is mediated through the induction of apoptosis (programmed cell death) . Studies suggest that the cell death signaling pathways involve early DNA damage and the disruption of intracellular redox status, leading to the activation of key enzymes known as caspases . This compound offers researchers a specialized analog to investigate the structure-activity relationships of styryllactones and the role of the epoxide functional group in its mechanism of action and metabolic pathways . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B1252170 Goniothalamin epoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(2R)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H12O3/c14-11-8-4-7-10(15-11)13-12(16-13)9-5-2-1-3-6-9/h1-6,8,10,12-13H,7H2/t10-,12+,13+/m1/s1

InChI Key

GMKNQTQLCWOLSD-WXHSDQCUSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1[C@H]2[C@@H](O2)C3=CC=CC=C3

Canonical SMILES

C1C=CC(=O)OC1C2C(O2)C3=CC=CC=C3

Synonyms

goniothalamin epoxide
isogoniothalamin epoxide

Origin of Product

United States

Isolation and Natural Occurrence

Isolation Methodologies from Plant Matrices

Chromatographic Purification Strategies

Column Chromatography (CC)

Column chromatography (CC) serves as a primary and essential step in the purification of goniothalamin (B1671989) epoxide from crude plant extracts. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. In the isolation of goniothalamin epoxide and related compounds, silica (B1680970) gel (typically Merck Silica gel 60, 230-400 mesh) is the most commonly used stationary phase. ukm.mynih.gov

After initial extraction, the crude extract is often subjected to Vacuum Liquid Chromatography (VLC) if the quantity is large, before being loaded onto a silica gel column. ukm.myresearchgate.net The separation is then achieved by eluting the column with a gradient of solvents, starting from non-polar and gradually increasing the polarity. This allows for the separation of compounds based on their polarity.

Research findings have detailed specific solvent systems for successful fractionation. For instance, in the isolation from Goniothalamus ridleyi, a mobile phase consisting of a mixture of hexane (B92381), chloroform (B151607), and methanol (B129727) was used to separate fractions from the chloroform crude extract of the stem bark. ukm.myresearchgate.net In another study on Goniothalamus wightii, the column was eluted with a gradient solvent system of hexane and ethyl acetate (B1210297). nih.gov Fractions collected from the column are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. ukm.my

Table 1: Examples of Column Chromatography Conditions for this compound and Related Compounds Isolation

Plant Source Plant Part Stationary Phase Mobile Phase (Eluent) Reference
Goniothalamus ridleyi Stem Bark Silica Gel Hexane, Chloroform, and Methanol ukm.myresearchgate.net
Goniothalamus wightii Leaves Silica Gel (60-120 mesh) Gradient of Hexane and Ethyl Acetate nih.gov
Preparative Thin Layer Chromatography (PTLC)

Following initial separation by column chromatography, fractions that show the presence of this compound are often combined and subjected to Preparative Thin Layer Chromatography (PTLC) for final purification. ukm.myresearchgate.net PTLC is a high-resolution purification technique that works on the same principles as analytical TLC but uses thicker silica gel plates (e.g., Merck TLC Silica gel 60 F254 0.25 mm) to handle larger sample quantities. ukm.myresearchgate.net

This method is particularly effective for separating compounds with similar polarities that may not have been fully resolved by column chromatography. researchgate.net The selection of an appropriate solvent system is critical for achieving good separation. researchgate.net

In the purification of compounds from Goniothalamus ridleyi, fractions obtained from column chromatography were further purified using PTLC with a solvent mixture of hexane and chloroform in a 3:7 ratio. ukm.myresearchgate.net Another purification from the same plant used a hexane:ethyl acetate (7:3) system. ukm.my The separated bands of the pure compound on the PTLC plate are visualized under UV light (254 and 365 nm), scraped off the plate, and the compound is then eluted from the silica gel with a suitable polar solvent to yield the purified this compound. ukm.mychemistryabc.com

Table 2: Preparative Thin Layer Chromatography (PTLC) Systems Used in Purification

Preceding Step Stationary Phase Mobile Phase (Solvent System) Outcome Reference
Column Chromatography Fractions 115-118 Silica Gel 60 F254 Hexane:Chloroform (3:7) Purified 5-acetoxyisogoniothalamin oxide ukm.myresearchgate.net
Column Chromatography Fractions 33-40 Silica Gel 60 F254 Hexane:Ethyl Acetate (7:3) Purified Goniothalamin ukm.my

Compound List

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
This compound
Goniothalamin
5-acetoxyisogoniothalamin oxide
Hexane
Chloroform
Methanol
Ethyl acetate

Chemical Synthesis and Derivatization

Total Synthesis Approaches for Goniothalamin (B1671989) Epoxide and its Stereoisomers

The total synthesis of goniothalamin epoxide, a natural product with notable biological activities, has been pursued through various strategies. These approaches can be broadly categorized by how they introduce the stereochemistry into the molecule, either through enantioselective or diastereoselective methods. Many synthetic routes first construct the goniothalamin core, which is subsequently epoxidized to yield the target molecule and its isomers. nih.govcore.ac.uk Key reactions such as asymmetric epoxidation, ring-closing metathesis, and Julia olefination have proven instrumental in these synthetic endeavors. core.ac.ukniscpr.res.in

Enantioselective synthesis establishes the key stereocenters of the molecule from achiral starting materials using chiral catalysts or reagents.

The Sharpless kinetic resolution of a racemic secondary 2-furylmethanol has also been employed to generate an optically active pyranone, a key intermediate in an enantioselective total synthesis of both (+)-goniothalamin and (+)-goniothalamin oxide. researchgate.net Similarly, Jacobsen's hydrolytic kinetic resolution (HKR) can be used on racemic epoxides to furnish chiral epoxides, which serve as building blocks for the final product. core.ac.ukmdpi.com

Diastereoselective synthesis focuses on controlling the relative stereochemistry of new chiral centers as they are formed in a molecule that is already chiral. In the context of this compound synthesis, this most commonly refers to the epoxidation of the goniothalamin styryl side chain.

The epoxidation of (R)- or (S)-goniothalamin produces a mixture of diastereomeric epoxides. nih.gov The choice of oxidizing agent significantly influences the diastereomeric ratio. For instance, when 3-chloroperbenzoic acid (mCPBA) is used for the epoxidation of (R)-goniothalamin, a 3:2 molar ratio of goniothalamin oxide to its isomer, isogoniothalamin oxide, is observed. nih.gov A significant improvement in diastereoselectivity is achieved by using (S,S)-Jacobsen's catalyst, which increases the molar ratio to 6:1 in favor of the desired goniothalamin oxide. nih.gov

In a different synthetic route, the diastereoselective epoxidation of a chiral homoallylic alcohol intermediate was investigated. nih.gov The reaction conditions could be tuned to selectively produce different epoxide diastereomers. This divergent diastereoselective epoxidation allows access to both the natural product, (+)-goniothalamin oxide, and its 7,8-bis-epimer from a common precursor. nih.gov

Several powerful and now-standard organic reactions have been pivotal in the successful synthesis of this compound.

Asymmetric epoxidation is a cornerstone of many syntheses of this compound and its precursors.

L-Prolinol Catalyzed Epoxidation : An organocatalytic approach using L-prolinol as the catalyst for the asymmetric epoxidation of cinnamaldehyde (B126680) provides a direct method to install chirality early in the synthesis. niscpr.res.inncl.res.inniscair.res.in This reaction proceeds efficiently to give the corresponding epoxy aldehyde, which is then elaborated to (+)-goniothalamin oxide. niscpr.res.in This method is valued for its operational simplicity and use of a metal-free catalyst.

Sharpless Asymmetric Epoxidation : The Sharpless epoxidation is a widely used, reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org In the synthesis of goniothalamin analogues, it is used to prepare enantiopure epoxides from allylic alcohols. acs.orgacs.org These chiral epoxides are versatile intermediates that can be converted into the target lactone structure. acs.orgacs.org The reaction uses a titanium tetra(isopropoxide) catalyst in combination with a chiral diethyl tartrate ligand and tert-butyl hydroperoxide as the oxidant. wikipedia.org

Jacobsen's Epoxidation : This method, often used for the kinetic resolution of racemic epoxides, has also been applied to the diastereoselective epoxidation of goniothalamin itself, employing a chiral salen-manganese(III) catalyst to yield goniothalamin oxide. nih.govcore.ac.uk

Table 1: Comparison of Asymmetric Epoxidation Methods in this compound Synthesis

Methodology Catalyst/Reagent Substrate Key Outcome Reference
L-Prolinol Catalyzed Epoxidation L-prolinol Cinnamaldehyde Enantioselective formation of epoxy aldehyde (99% ee) niscpr.res.in
Sharpless Asymmetric Epoxidation Ti(O-iPr)₄, (+)-DIPT Allyl alcohol Enantioselective formation of chiral epoxy alcohol acs.orgacs.org
Jacobsen's Epoxidation (S,S)-Jacobsen's catalyst (R)-Goniothalamin Diastereoselective epoxidation (6:1 dr) nih.gov

Ring-Closing Metathesis (RCM) is a powerful reaction for the formation of cyclic olefins and has become a standard method for constructing the α,β-unsaturated δ-lactone core of goniothalamin and its epoxide. thieme-connect.com The reaction typically involves the cyclization of a diene precursor using a ruthenium-based catalyst, such as Grubbs' first or second-generation catalysts. nih.govacs.org

In several total syntheses, a key homoallylic alcohol intermediate is first acylated with acrylic acid or acryloyl chloride to form a diene substrate. nih.govacs.org This diene then undergoes RCM to efficiently form the six-membered lactone ring. nih.govwalisongo.ac.id For example, the Grubbs' first-generation catalyst has been successfully used to cyclize the acrylate (B77674) ester precursor and complete the synthesis. niscpr.res.inacs.org This reaction is known for its high efficiency and functional group tolerance, making it a key step in many synthetic routes. walisongo.ac.idd-nb.info

The Julia olefination and its modern variants are crucial for constructing the C6-C7 styryl double bond with high E-selectivity. The sulfoxide-modified Julia olefination, in particular, has been highlighted as a superior method in the total synthesis of (R)-(+)-goniothalamin, the direct precursor to the epoxide. walisongo.ac.idresearchgate.netlookchem.com

This reaction involves coupling an aldehyde with a sulfone. researchgate.net In one synthesis, an aldehyde precursor to the lactone ring was reacted with a phenyl sulfoxide (B87167) under the conditions of the sulfoxide-modified Julia olefination. researchgate.netlookchem.com This key step produced (R)-(+)-goniothalamin with excellent yield (78%) and nearly perfect control of the double bond geometry (E/Z selectivity). lookchem.com This result is a significant improvement over other olefination methods like the Wittig reaction or the classic Julia-Kocienski protocol, which often provide lower yields or poorer stereoselectivity for this specific transformation. researchgate.net The resulting goniothalamin is then epoxidized to give the final (R)-(+)-goniothalamin oxide. core.ac.ukresearchgate.net

Table 2: Overview of Key Bond-Forming Methodologies

Methodology Catalyst/Reagent Bond Formed Significance Reference
Ring-Closing Metathesis (RCM) Grubbs' Catalyst (I or II) Lactone Ring Efficient formation of the α,β-unsaturated δ-lactone core. nih.govacs.org
Sulfoxide-Modified Julia Olefination KHMDS, Aldehyde, Sulfoxide C6-C7 Styryl Double Bond High yield and excellent E-selectivity for the styryl moiety. researchgate.netlookchem.com
Krische Asymmetric Allylation Iridium/(R)-Cl, MeOBIPHEP C8-C9 Bond & C8 Stereocenter Enantioselective formation of a key homoallylic alcohol intermediate (90% ee). nih.gov

Key Methodologies Employed

Semisynthesis and Analog Generation

Starting from the naturally isolated goniothalamin, semisynthesis provides a more direct pathway to this compound and its derivatives. rsc.orgrsc.org This approach allows for targeted modifications of the core structure.

Strategies for Structural Modification

Structural modification of goniothalamin and its epoxide is a key strategy for developing new analogs with potentially improved biological activity. researchgate.net Modifications can be targeted at the lactone ring, the styryl substituent, or the epoxide itself. For example, the epoxide ring can be opened to introduce new functional groups. Additionally, the phenyl ring of the styryl group can be substituted, or the entire styryl group can be replaced with other aromatic or heterocyclic systems to investigate their effect on cytotoxicity. researchgate.net

Creation of Fluorinated Analogues

The introduction of fluorine into the goniothalamin structure is a strategy to potentially enhance its biological properties. dntb.gov.ua A stereoselective synthesis of γ-monofluorinated goniothalamin analogs has been achieved. acs.orgacs.orgnih.gov This synthesis involved a key step of regio- and stereoselective ring-opening hydrofluorination of a hydroxypropynyl epoxide with Et3N·3HF. acs.orgacs.org The resulting chiral fluorohydrin served as a versatile building block for the preparation of various γ-monofluorinated α,β-unsaturated δ-lactones. acs.orgacs.orgresearchgate.net

Biosynthesis and Metabolic Pathways

Proposed Biogenetic Routes to Goniothalamin (B1671989) Epoxide

The prevailing hypothesis regarding the formation of goniothalamin epoxide is that it is a direct biogenetic product of (+)-goniothalamin. researchgate.netresearchgate.net This proposed pathway involves the oxidation of the styryl side chain of the goniothalamin molecule. Research suggests that this epoxidation can lead to the formation of two diastereomeric products: this compound and isogoniothalamin oxide. rmuti.ac.th

This biogenetic relationship is supported by the co-occurrence of goniothalamin and its epoxides in plant extracts from various Goniothalamus species. um.edu.my Furthermore, this compound is considered a metabolic intermediate that can be further transformed into other related styryl-lactones. For instance, the trans-ring opening of the epoxide group in this compound is proposed to yield (+)-goniodiol. rmuti.ac.th This positions this compound as a key junction in the metabolic grid of these natural products.

Some studies also speculate that reactive intermediates of goniothalamin, such as epoxide derivatives, may be formed during phase I xenobiotic metabolism within organisms. nih.gov

Table 1: Proposed Biogenetic Pathway for this compound

PrecursorIntermediate/ProductSubsequent Product
(+)-Goniothalamin(+)-Goniothalamin Epoxide(+)-Goniodiol
(+)-GoniothalaminIsogoniothalamin oxide-

Enzymatic Transformations in Biosynthesis

While specific enzymes responsible for the biosynthesis of this compound in Goniothalamus plants have not been fully isolated and characterized, the chemical transformations involved point to the action of well-known enzyme families involved in secondary metabolism.

The conversion of goniothalamin to this compound is an epoxidation reaction. In biological systems, such reactions are commonly catalyzed by monooxygenases, particularly those from the cytochrome P450 superfamily. oc-praktikum.de These enzymes are known to introduce an oxygen atom across a double bond, which is consistent with the formation of the epoxide ring on the styryl side chain of goniothalamin.

Following its formation, this compound can be further metabolized. The hydrolysis of the epoxide ring to form a diol, such as in the conversion to (+)-goniodiol, is a reaction typically catalyzed by epoxide hydrolases. oc-praktikum.de These enzymes facilitate the addition of water across the epoxide ring, leading to its opening. nih.govnih.gov Therefore, it is plausible that the metabolic fate of this compound within the plant is governed by the activity of such hydrolases.

Table 2: Proposed Enzymatic Steps in the Metabolism of this compound

ReactionSubstrateProductProposed Enzyme Class
Epoxidation(+)-Goniothalamin(+)-Goniothalamin EpoxideCytochrome P450 Monooxygenase
Hydrolysis(+)-Goniothalamin Epoxide(+)-GoniodiolEpoxide Hydrolase

Biological Activity Spectrum

Antiproliferative and Cytotoxic Activities

Goniothalamin (B1671989) epoxide has demonstrated notable potential as an anticancer agent, exhibiting both antiproliferative and cytotoxic effects across a range of cancer cell lines.

In Vitro Efficacy Against Various Cancer Cell Lines

Studies have shown that goniothalamin epoxide possesses significant cytotoxic activity against several human cancer cell lines. Research has highlighted its efficacy against liver cancer (HepG2), with IC50 values in the range of 0.19 - 0.64 μg/mL. thieme-connect.comresearchgate.net It also showed moderate activity against other liver cancer cells (Hep3B), as well as breast (MDA-MB-231 and MCF-7) cancer cell lines. thieme-connect.comresearchgate.net The cytotoxic effects of goniothalamin and its derivatives, including the epoxide form, have been reported against a variety of other cancer cells such as those of the cervix, stomach, kidney, and ovaries, as well as leukemia. researchgate.netnih.gov

The stereochemistry of this compound and its isomers has been found to play a crucial role in their cytotoxic potency. nih.gov For instance, one study revealed that the enantiomer of isothis compound was the most active against eight different cancer cell lines, suggesting that specific absolute configurations (6S, 7R, and 8R) are beneficial for the activity of these epoxides. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Against Cancer Cell Lines

Cell Line Cancer Type Activity IC50 (μg/mL) Reference
HepG2 Liver Cancer Significant 0.19 - 0.64 thieme-connect.comresearchgate.net
Hep3B Liver Cancer Moderate Not specified thieme-connect.comresearchgate.net
MDA-MB-231 Breast Cancer Moderate Not specified thieme-connect.comresearchgate.net
MCF-7 Breast Cancer Moderate Not specified thieme-connect.comresearchgate.net

Preclinical In Vivo Antitumor Efficacy in Animal Models

While much of the research has focused on in vitro studies, there is evidence suggesting the in vivo antitumor potential of related compounds. Studies on goniothalamin, the precursor to this compound, have shown antitumor activity in Ehrlich ascitic and solid tumor models in mice, without apparent signs of toxicity. nih.gov These findings suggest a potential for this compound to also exhibit in vivo efficacy, warranting further investigation in preclinical animal models.

Antiprotozoal Activities

This compound has also been investigated for its activity against several protozoan parasites responsible for significant human diseases.

Trypanocidal Efficacy Against Trypanosoma cruzi

This compound is recognized for its trypanocidal properties. nih.govresearchgate.net Research has demonstrated its activity against the trypomastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.netresearchgate.net Structure-activity relationship studies of goniothalamin analogues have been conducted to determine the key structural features necessary for their trypanocidal activity. researchgate.netresearchgate.net

Leishmanicidal Efficacy Against Leishmania Species

The compound has shown promise in combating Leishmania parasites. Studies have reported the in vitro activity of this compound derivatives against Leishmania amazonensis. bioline.org.br Specifically, two argentilactone (B1240209) epoxide derivatives displayed leishmanicidal activity. bioline.org.br Further research has also indicated activity against Leishmania major and Leishmania brasiliensis. grafiati.com

Antimalarial Efficacy Against Plasmodium falciparum

The potential of styryl-lactones, the class of compounds to which this compound belongs, extends to antimalarial activity. Some compounds within this family have been reported to have antiplasmodial effects. nih.gov While direct and extensive studies on the antimalarial efficacy of this compound against Plasmodium falciparum are not as widely reported as its other biological activities, the known antiplasmodial properties of related compounds suggest it may be a candidate for further investigation in this area. nih.gov

Antiviral Activity

In Silico Studies Against Viral Proteins (e.g., SARS-CoV-2 MPro, SPro, RdRp)

Computational, or in silico, studies have emerged as a crucial first step in drug discovery, allowing for the rapid screening of vast numbers of compounds for their potential therapeutic activity. In the context of the COVID-19 pandemic, researchers have utilized these methods to identify potential inhibitors of key SARS-CoV-2 viral proteins. One such compound that has been investigated is a derivative of (S)-Goniothalamin.

Molecular docking studies were conducted to evaluate the binding affinity of this (S)-Goniothalamin derivative against three critical SARS-CoV-2 proteins: the main protease (MPro or Mpro), the spike glycoprotein (B1211001) (SPro or Spro), and the RNA-dependent RNA polymerase (RdRp) mdpi.comnih.gov. These proteins are essential for the virus's lifecycle, with MPro being involved in viral replication, SPro mediating entry into host cells, and RdRp responsible for replicating the viral RNA genome mdpi.comnih.gov.

The results of these docking studies indicated that the (S)-Goniothalamin derivative exhibited inhibitory potential against all three viral protein targets. The binding energy scores, which predict the affinity of a ligand for a protein, were lowest for the spike glycoprotein, followed by the RdRp and the main protease mdpi.com. A lower binding energy suggests a more stable and favorable interaction between the compound and the protein. Specifically, the binding scores were -5.517 kcal/mol for the spike glycoprotein, -3.127 kcal/mol for RdRp, and -2.997 kcal/mol for the main protease mdpi.com. These findings suggest that the (S)-Goniothalamin derivative could potentially interfere with the functions of these vital SARS-CoV-2 proteins, highlighting it as a candidate for further antiviral research mdpi.comnih.gov.

Table 1: Molecular Docking Scores of (S)-Goniothalamin Derivative Against SARS-CoV-2 Proteins

Viral Protein Target PDB ID Binding Energy (kcal/mol)
Spike Glycoprotein (SPro) 6VYB -5.517
RNA-dependent RNA Polymerase (RdRp) 6M71 -3.127
Main Protease (MPro) 6Y2E -2.997

Data sourced from a 2022 study on the derivation and functionalization of (S)-Goniothalamin and its derivatives against SARS-CoV-2 targets. mdpi.com

Nematicidal Activity Against Plant-Parasitic Nematodes

Plant-parasitic nematodes are a significant threat to global agriculture, causing substantial economic losses by damaging a wide variety of crops. nih.govmdpi.com The search for effective and environmentally benign nematicides has led to the investigation of plant-derived compounds.

Research has shown that styryllactones isolated from plants of the Goniothalamus genus possess notable nematicidal properties. One such compound, (+)-isoaltholactone, isolated from Goniothalamus griffithii, demonstrated significant bioactivity against the root-knot nematode Meloidogyne incognita in laboratory settings. acs.org In an immersion assay, (+)-isoaltholactone exhibited a lethal concentration 50% (LC50) value of 25.19 mg/L after 24 hours of exposure for the second-stage juveniles (J2s) of M. incognita. acs.org

Furthermore, pot experiments with tobacco plants confirmed the in-planta efficacy of (+)-isoaltholactone in controlling M. incognita infestations. The application of this compound effectively reduced the formation of root knots. acs.org At a concentration of 500 mg/L, (+)-isoaltholactone showed the highest inhibition rate of 62.79%. acs.org These findings underscore the potential of styryllactones from Goniothalamus species as a source for developing new, plant-based nematicides for the management of plant-parasitic nematodes. nih.govacs.org

**Table 2: Nematicidal Activity of (+)-Isoaltholactone against *Meloidogyne incognita***

Assay Type Parameter Concentration Result
In Vitro (Immersion) LC50 (24h) 25.19 mg/L -
In Planta (Pot Experiment) Inhibition Rate 500 mg/L 62.79%

Data from a study on the nematicidal activity of (+)-isoaltholactone from Goniothalamus griffithii. acs.org

Mechanistic Investigations of Biological Action

Intracellular Pathway Modulation

The presence of an epoxide group on the goniothalamin (B1671989) structure suggests a potential for modulating intracellular pathways, primarily through mechanisms involving cellular stress and DNA damage responses.

It is speculated that goniothalamin epoxide may function as a reactive intermediate formed during the metabolic processing of goniothalamin nih.gov. Such reactive species can induce cellular stress and damage DNA through adduction. This hypothesis is supported by research showing that the parent compound, goniothalamin, can cause DNA strand breaks nih.gov.

Further evidence for the role of this compound in cellular pathway modulation comes from studies on the protein Receptor for Activated Protein C-Kinase 1 (RACK-1). Overexpression of RACK-1 was found to protect T-cells from goniothalamin-induced DNA damage and cell death. This protective effect suggests that RACK-1 may interfere with the activity of damaging intermediates like this compound, thereby modulating the cellular signaling pathways that lead to apoptosis. The molecular cross-talk between RACK-1 and the putative actions of this compound points towards a complex regulation of cell death and survival pathways nih.gov.


Apoptosis Induction (Mitochondrial Pathway, Caspase-Dependent Mechanisms)

This compound's precursor, goniothalamin (GTN), has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway in various cancer cell lines. nih.govresearchgate.net This process is characterized by a series of molecular events that compromise mitochondrial integrity, leading to the release of pro-apoptotic proteins into the cytosol. scielo.org.ar

A key event in this pathway is the loss of mitochondrial membrane potential. nih.gov This disruption leads to the release of cytochrome c from the mitochondrial intermembrane space. scielo.org.arnih.gov In the cytosol, cytochrome c associates with Apoptosis protease-activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.govscielo.org.ar

Activated caspase-9 then triggers a cascade of executioner caspases, most notably caspase-3. nih.govnih.gov The activation of caspase-3 is a pivotal point in the apoptotic process, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov One such substrate is poly (ADP-ribose) polymerase (PARP), and its cleavage is a well-established marker of caspase-3 activity and apoptosis. nih.gov

Studies have demonstrated that treatment with goniothalamin leads to the time-dependent cleavage and activation of both caspase-9 and caspase-3, as well as the subsequent cleavage of PARP in HeLa cervical cancer cells. nih.gov In coronary artery smooth muscle cells, goniothalamin induced the sequential activation of caspase-2 and caspase-9, but not caspase-8, which is typically associated with the extrinsic apoptotic pathway. nih.gov This indicates a primary reliance on the mitochondrial pathway for apoptosis induction by this compound. nih.govnih.gov The involvement of caspases is further confirmed by experiments where pan-caspase inhibitors, such as z-VAD-FMK, significantly block the apoptotic effects of goniothalamin. nih.gov

Cell LineKey Molecular EventObservationReference
HeLa (Cervical Cancer)Caspase ActivationTime-dependent increase in cleaved forms of caspase-9 and caspase-3. nih.gov
HeLa (Cervical Cancer)PARP CleavageIncreased cleavage of PARP over time. nih.gov
Coronary Artery Smooth Muscle Cells (CASMCs)Caspase ActivationSequential activation of caspase-2 and caspase-9, leading to caspase-3 cleavage. nih.gov
Coronary Artery Smooth Muscle Cells (CASMCs)Cytochrome c ReleaseRelease of cytochrome c from mitochondria was observed. nih.gov
Jurkat T-cellsApoptosis InductionApoptosis occurs through a caspase-2- and Bcl-2-independent pathway. nih.gov

Regulation of Cell Cycle Progression

Goniothalamin has been observed to influence the progression of the cell cycle, a tightly regulated process that governs cell proliferation. inspiritvr.compressbooks.pub The cell cycle consists of several phases (G1, S, G2, and M), and its progression is controlled by checkpoints that ensure the fidelity of processes like DNA replication and chromosome segregation. inspiritvr.commlsu.ac.in

Research indicates that goniothalamin can induce cell cycle arrest at specific phases, thereby inhibiting cell division. In HeLa cervical cancer cells, treatment with goniothalamin resulted in an arrest at the G2/M phase of the cell cycle. nih.gov Similarly, a study on Hela cells noted a significant increase in the sub-G1 and S phases, which is indicative of apoptosis. researchgate.net This arrest prevents cells from entering mitosis, ultimately contributing to the compound's anti-proliferative effects.

The regulation of the cell cycle is orchestrated by complexes of cyclins and cyclin-dependent kinases (CDKs). pressbooks.pubmlsu.ac.in Fluctuations in the levels of different cyclins dictate the activity of CDKs, which in turn phosphorylate target proteins to drive the cell cycle forward. pressbooks.pub For instance, the G2/M transition is primarily controlled by the cyclin B/CDK1 complex. mlsu.ac.in While the direct targets of goniothalamin within the cell cycle machinery are still being fully elucidated, its ability to cause arrest at specific checkpoints, such as G2/M, suggests an interference with the key regulators of that phase. nih.gov

Cell LineEffect on Cell CycleReference
HeLa (Cervical Cancer)Arrest at G2/M phase. nih.gov
Hela (Cervical Cancer)Increase in sub-G1 and S phases. researchgate.net
MCF-7 (Breast Cancer)Arrest at G0/G1 and G2/M phases. researchgate.net

DNA Damage and DNA Strand Break Induction

A significant mechanism of action for goniothalamin involves the induction of DNA damage. nih.govnih.gov DNA damage, particularly double-strand breaks, is a highly toxic lesion that can trigger cell cycle arrest and apoptosis if not properly repaired. d-nb.infosigmaaldrich.com

Studies using the Comet assay, a sensitive method for detecting DNA strand breaks, have shown that goniothalamin induces DNA damage in various cell types. nih.govnih.gov For example, in Jurkat T leukemia cells, goniothalamin treatment led to detectable DNA damage. nih.gov It has been suggested that highly reactive intermediates, such as epoxide derivatives like this compound, formed during xenobiotic metabolism, may be responsible for this DNA damage through adduction. nih.gov

The induction of DNA damage by goniothalamin appears to be an early event in its cytotoxic action, often preceding the onset of apoptosis. nih.govnih.gov In coronary artery smooth muscle cells, DNA damage was observed with a concurrent elevation of the p53 tumor suppressor protein as early as two hours post-treatment, indicating that DNA damage acts as an upstream signal for apoptosis. nih.gov The p53 protein plays a critical role in the DNA damage response, where it can halt the cell cycle to allow for repair or, in cases of extensive damage, initiate apoptosis. researchgate.netresearchgate.net

Interestingly, the ability of goniothalamin to induce DNA damage can be modulated by cellular factors. For instance, overexpression of the RACK-1 protein was found to inhibit goniothalamin-induced DNA strand breaks in W7.2 T-cells, suggesting a protective role for this protein against the genotoxic effects of the compound. nih.gov

Cell LineType of DamageMethod of DetectionKey FindingReference
Jurkat T-cellsDNA DamageComet AssayGTN induces DNA damage which leads to apoptosis. nih.gov
Coronary Artery Smooth Muscle Cells (CASMCs)DNA DamageNot SpecifiedInduced DNA damage occurred with an elevation of p53. nih.gov
W7.2 T-cellsDNA Strand BreaksComet AssayGTN induced DNA damage, which was inhibited by RACK-1 overexpression. nih.gov

Modulation of Redox Status

Goniothalamin significantly impacts the cellular redox status, which is the balance between oxidants and antioxidants. nih.govnih.gov An imbalance favoring oxidants leads to oxidative stress, a condition characterized by the accumulation of reactive oxygen species (ROS). nih.govfrontiersin.org ROS, such as hydrogen peroxide, can cause widespread damage to cellular components, including DNA, proteins, and lipids, and are potent inducers of apoptosis. researchgate.netfrontiersin.org

Treatment with goniothalamin has been shown to rapidly alter the redox balance within cells. In Jurkat T-cells, an elevation of ROS and a corresponding decrease in glutathione (B108866) (GSH), a major intracellular antioxidant, were observed as early as 30 minutes after exposure. nih.gov This oxidative stress is a critical contributor to the compound's toxicity, as the resulting ROS can directly cause the DNA strand breaks that trigger apoptosis. nih.govresearchgate.net

The role of ROS in goniothalamin-induced cell death is further supported by studies where antioxidants have been used. For example, the antioxidant N-acetylcysteine (NAC) was able to block the apoptotic effects of goniothalamin in MDA-MB-231 breast cancer cells, confirming that ROS generation is a key upstream event in the apoptotic pathway initiated by the compound. nih.gov In coronary artery smooth muscle cells, an increase in hydrogen peroxide and a reduction in free thiols confirmed the induction of oxidative stress. nih.gov This modulation of the cellular redox environment appears to be a central mechanism through which goniothalamin and its derivatives exert their biological effects. nih.govhku.hk

Cell LineEffectObservationReference
Jurkat T-cellsModulation of Redox StatusElevation of reactive oxygen species and decrease in glutathione (GSH). nih.gov
MDA-MB-231 (Breast Cancer)Modulation of Redox StatusInduces apoptosis via ROS, which is blocked by the antioxidant N-acetylcysteine (NAC). nih.gov
Coronary Artery Smooth Muscle Cells (CASMCs)Induction of Oxidative StressIncrease in hydrogen peroxide and reduction in free thiols. nih.gov

Structure Activity Relationship Sar Studies

Influence of Absolute and Relative Stereochemistry on Bioactivity

The three-dimensional arrangement of atoms in goniothalamin (B1671989) epoxide is a critical determinant of its biological effects. Studies have shown that the absolute and relative stereochemistry of the chiral centers significantly influences its cytotoxicity.

Research on the stereoisomers of goniothalamin epoxide has revealed that the absolute configurations at positions 6, 7, and 8 are beneficial for its antiproliferative activity. researchgate.net Specifically, the enantiomer of isogoniothalamin oxide with (6S, 7R, 8R) absolute configurations was found to be the most active against a panel of eight cancer cell lines. researchgate.net This highlights the importance of the specific spatial orientation of the substituents on the lactone ring for optimal interaction with its biological target.

In the parent compound, goniothalamin, the (R)-enantiomer is generally more potent and induces apoptosis, a form of programmed cell death. researchgate.net In contrast, the (S)-enantiomer tends to cause autophagy, a different cellular process. researchgate.net This differential activity of stereoisomers underscores the stereospecific nature of their biological interactions. The chemical transformations and single-crystal X-ray crystallography have been instrumental in establishing the stereochemical relationships between (+)-goniothalamin epoxide, (+)-isothis compound, and related compounds. researchgate.netresearchgate.net

Contribution of the δ-Lactone Ring System

The α,β-unsaturated δ-lactone ring is a key pharmacophore of this compound and related styryl-lactones, essential for their cytotoxic activity. This six-membered ring system is believed to act as a Michael acceptor, reacting with nucleophilic residues, such as cysteine thiols, in biological macromolecules like proteins and enzymes.

SAR studies have indicated that modifications to the lactone ring can significantly impact bioactivity. For instance, decreasing the ring size from a six-membered δ-lactone to a five-membered γ-lactone in goniothalamin analogs did not lead to an increase in cytotoxicity, suggesting that the six-membered ring is optimal for its activity. researchgate.net The presence of the α,β-unsaturated carbonyl group within the lactone ring is considered crucial for the biological activity of these compounds. researchgate.net The lactone moiety also appears to be critical for the activity of related acetogenins. psu.ac.th

Role of Epoxy and Carboxylic Side Chains

The epoxide ring and the potential for a carboxylic acid side chain (through hydrolysis of the lactone) are distinguishing features of this compound and its derivatives, and they play a significant role in the molecule's biological profile. The epoxide group, a three-membered ring containing an oxygen atom, is a reactive functional group that can alkylate nucleophilic sites in biological molecules, contributing to the compound's cytotoxicity.

Impact of Substituent Patterns on Potency and Selectivity

The type, number, and position of substituents on the this compound scaffold have a profound impact on its potency and selectivity against different cancer cell lines. SAR analyses have shown that the number and positions of methoxyl groups on the phenyl ring can play an important role in the intrinsic cytotoxicity of related compounds. sci-hub.se For instance, the introduction of a 3,4-dimethoxyphenyl group led to significant toxicity in certain cancer cell lines. sci-hub.se

In a series of goniothalamin derivatives, the stereoisomers with the most potent and selective inhibition of P-glycoprotein efflux were identified, demonstrating that subtle changes in stereochemistry can lead to significant differences in selectivity for specific biological targets. sci-hub.se Furthermore, hybrids of 4-hydroxygoniothalamin with other bioactive molecules have been synthesized, and their cytotoxicity was found to be dependent on the nature of the linker and the other hybrid component, with some hybrids showing enhanced potency and selectivity for breast cancer cells. nih.gov

Table of SAR Findings for this compound and Analogs

Structural FeatureModificationEffect on BioactivityReference(s)
Stereochemistry (6S, 7R, 8R) absolute configuration in an isogoniothalamin oxide isomerMost active against a panel of cancer cell lines researchgate.net
(R)- vs (S)-goniothalamin(R)-isomer is more potent and induces apoptosis; (S)-isomer induces autophagy researchgate.net
δ-Lactone Ring Reduction of ring size to a five-membered lactoneDid not increase cytotoxicity researchgate.net
Styryl Moiety Replacement of phenyl ring with pyridine (B92270) or naphthaleneDid not increase cytotoxicity researchgate.net
Methyl substitution on a naphthalene-1-yl groupIncreased potency researchgate.net
Substituents Introduction of a 3,4-dimethoxyphenyl groupSignificant toxicity in some cancer cell lines sci-hub.se
Hybridization with 4-hydroxypiplartine via a 1,2,3-triazole linkerEnhanced cytotoxicity and selectivity nih.gov

Computational and Chemoinformatic Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and the active site of a protein.

Binding energy is a key metric derived from molecular docking that estimates the strength of the interaction between a ligand and its protein target; more negative values typically indicate a stronger, more stable interaction. While specific docking studies focused exclusively on goniothalamin (B1671989) epoxide are not widely published, research on its precursor, (S)-goniothalamin, and its analogues provides valuable insights.

In one study, (S)-goniothalamin was docked against several key proteins of the SARS-CoV-2 virus. nih.govmdpi.com The calculations yielded significant binding scores, suggesting potential inhibitory activity. nih.govmdpi.com Notably, a subsequent screening of hundreds of (S)-goniothalamin analogues revealed that derivatives containing epoxy side chains were among the most highly interactive structures, underscoring the potential of goniothalamin epoxide in forming strong interactions with protein targets. nih.govresearchgate.net

Table 1: Molecular Docking Binding Scores of (S)-Goniothalamin Against SARS-CoV-2 Protein Targets. nih.govmdpi.com
Protein TargetBinding Score (kcal/mol)
Spike Glycoprotein (B1211001) (SPro)-5.517
RNA-dependent RNA polymerase (RdRp)-3.127
Main Protease (Mpro)-2.997

Beyond calculating energy, molecular docking identifies the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and ionic bonds, are critical for the stability and specificity of the ligand-protein complex.

For (S)-goniothalamin, docking studies have identified key amino acid interactions within the binding pockets of SARS-CoV-2 proteins. nih.govmdpi.com These findings pinpoint the precise location of binding and the nature of the forces involved. nih.gov For example, interactions with residues like Leu763 and Thr1009 in the spike protein and Asp623 and Arg553 in the RdRp enzyme were observed. nih.govmdpi.com Such data is foundational for understanding how this compound might similarly anchor itself within the active sites of its biological targets.

Table 2: Key Amino Acid Interactions for (S)-Goniothalamin with SARS-CoV-2 Targets. nih.govmdpi.com
Protein TargetInteracting Amino Acid Residues
Spike Glycoprotein (SPro)Leu763, Thr10069, Thr1009
RNA-dependent RNA polymerase (RdRp)Asp623, Arg553, Tyr455, Arg624, Thr556
Main Protease (Mpro)Gln110

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. utk.edu In drug discovery, MD simulations are applied to docked ligand-protein complexes to assess their stability and dynamic behavior in a simulated physiological environment. mdpi.comutk.edu

The stability of the docked complexes of (S)-goniothalamin analogues with SARS-CoV-2 proteins has been validated using MD simulations. mdpi.com In a key study, the two highest-ranked docked molecules were subjected to a 150-nanosecond simulation. mdpi.comsemanticscholar.org The results were analyzed by calculating the root-mean-square deviation (RMSD) of the protein backbone, which measures the average change in atomic positions from an initial conformation. The complexes showed RMSD values sustained around 1.5 Å to 2.5 Å, well within the acceptable deviation threshold of approximately 3.0 Å, indicating that the ligands remained stably bound in the active site throughout the simulation. mdpi.com Similarly, MD simulations have been used to confirm the stability of other styryl lactone-protein complexes, such as those targeting the Dengue virus. worldscientific.com These studies suggest that a this compound-protein complex would likely exhibit similar stability.

In Silico Screening for Target Affinity

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds against a protein target to identify those most likely to bind and exhibit a biological effect. worldscientific.comwhiterose.ac.uk This approach accelerates the discovery of potential drug candidates by prioritizing a smaller number of compounds for experimental testing.

This methodology has been applied effectively to the class of compounds to which this compound belongs. In one large-scale study, 954 compounds, including (S)-goniothalamin and its derivatives, were screened against the MPro, RdRp, and SPro proteins of SARS-CoV-2 to identify potential antiviral molecules. mdpi.comresearchgate.netsemanticscholar.org Another study screened a library of 72 styryl lactone compounds from Goniothalamus species against several Dengue virus proteins, successfully identifying four potential inhibitors based on favorable docking energies and interactions. worldscientific.com The finding that analogues featuring an epoxy group demonstrate high interactivity in such screenings highlights the value of this approach for identifying the most promising targets for this compound. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical relationship between the chemical structure of a compound and its biological activity. fabad.org.trmdpi.com 3D-QSAR models, for example, correlate the 3D properties of molecules (like steric and electrostatic fields) with their activity, providing insights that can guide the design of more potent analogues. mdpi.com

While specific QSAR models for this compound have not been detailed in the literature, the methodology has been applied to related compounds and targets. For instance, QSAR models have been developed for various classes of inhibitors targeting enzymes like soluble epoxide hydrolase, providing validated predictions of their inhibitory potential. nih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power. mdpi.com The statistical robustness of these models is often assessed by metrics such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). mdpi.com Structure-activity relationship studies on goniothalamin analogs have indicated that modifications to the lactone ring or phenyl ring can impact cytotoxicity, providing the foundational data needed to build such predictive models. researchgate.net A QSAR model for this compound could therefore be developed to predict its activity against various cell lines or protein targets, thereby streamlining its evaluation as a potential therapeutic agent.

Analytical Methodologies in Research

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods are fundamental in determining the precise molecular architecture of goniothalamin (B1671989) epoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of goniothalamin epoxide. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments like COSY and HETCOR, allows for the unambiguous assignment of all proton and carbon signals in the molecule. asianpubs.org

In a typical analysis, ¹H NMR data reveals the chemical shifts, coupling constants, and multiplicities of each proton, providing information about its chemical environment and neighboring protons. For instance, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around δ 7.25-7.41 ppm). nih.gov The protons on the epoxide ring and the lactone ring exhibit characteristic shifts and couplings that are crucial for confirming the structure and stereochemistry. nih.govukm.my

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the lactone ring, the carbons of the phenyl group, and the carbons of the epoxide and lactone rings all resonate at distinct frequencies, confirming the carbon skeleton of the molecule. nih.govniscpr.res.in

2D-NMR techniques, such as ¹H-¹H COSY, are used to establish correlations between coupled protons, while HETCOR (Heteronuclear Correlation) experiments correlate directly bonded proton and carbon atoms, further solidifying the structural assignment. asianpubs.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
36.08 (ddd, J = 9.6, 3.7, 1.7 Hz)121.6
46.94 (ddd, J = 9.7, 4.9, 3.7 Hz)144.2
52.59 (m)25.9
64.45 (ddd, J = 9.1, 5.8, 5.8 Hz)77.1
73.27 (dd, J = 5.6, 1.9 Hz)57.3
83.89 (d, J = 1.9 Hz)61.5
9 (C=O)-163.7
1'-135.7
2', 6'7.34 (m)125.7
3', 5'7.34 (m)128.7
4'7.34 (m)128.6

Note: Data is compiled from synthetic studies and may vary slightly depending on the solvent and instrument used. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₃H₁₂O₃. nih.govnih.gov For example, a study reported the calculated HRMS (CI) for [C₁₃H₁₂O₃ + H]⁺ as 217.0785, with the found value being 217.0866. nih.gov Another study reported the calculated value for [C₁₃H₁₂O₃ + Na]⁺ as 239.0684, with a found value of 239.0686. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for confirming the presence of this compound in biological or synthetic samples. nih.govresearchgate.net The liquid chromatogram can indicate the purity of the compound, while the mass spectrum provides molecular weight information for confirmation. semanticscholar.orgresearchgate.net LC-MS analysis can be performed using techniques like electrospray ionization (ESI). nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov Key characteristic absorption bands for this compound include a strong absorption for the C=O stretch of the lactone ring (around 1724 cm⁻¹), C-O stretching frequencies, and bands corresponding to the aromatic ring and the epoxide group. nih.govnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1724C=O stretching (α,β-unsaturated lactone)
~1247C-O stretching
~1041C-O stretching
~815Epoxide ring vibration

Note: Values are based on reported data and may show slight variations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption maxima that are indicative of its chromophoric system, which includes the phenyl group and the α,β-unsaturated lactone. This technique is often used in conjunction with other methods for characterization and can be employed for quantitative analysis. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from other compounds and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. When coupled with a Diode Array Detector (DAD), HPLC allows for both the quantification of the compound and the acquisition of its UV spectrum, which aids in peak identification and purity assessment. researchgate.nethku.hk

A typical HPLC method involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of solvents like methanol (B129727) and water. isisn.org The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. The DAD detector measures the absorbance over a range of wavelengths, providing a three-dimensional plot of absorbance versus time and wavelength. This allows for the selection of the optimal wavelength for quantification and for checking the spectral homogeneity of the chromatographic peak, which is an indicator of purity. Chiral HPLC methods have also been developed to determine the enantiomeric purity of this compound. niscpr.res.in

Table 3: Example of HPLC Parameters for this compound Analysis

ParameterCondition
ColumnChiralpak OD-H
Mobile Phase2-Propanol/n-Hexane = 2.5/97.5
Flow Rate0.6 mL/min
DetectionUV at 254 nm
Retention Time (major)15.60 min
Retention Time (minor)12.59 min

Note: These parameters are from a specific study for chiral separation and can vary. niscpr.res.in

Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the enantiomeric excess (ee) of this compound. uma.esheraldopenaccess.us This method separates the enantiomers of a chiral compound, allowing for their quantification. csfarmacie.cz The determination of enantiomeric excess is vital in the synthesis and characterization of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. nih.gov

In a specific application, the enantiomeric excess of a synthetically produced (+)-goniothalamin oxide was determined to be 99% using chiral HPLC analysis. niscpr.res.in The analysis was performed on a Chirapak OD-H column with a mobile phase consisting of 2-propanol and n-Hexane in a 2.5:97.5 ratio. The flow rate was maintained at 0.6 mL/min, and detection was carried out at a wavelength of 254 nm. Under these conditions, the minor enantiomer had a retention time of 12.59 minutes, while the major enantiomer eluted at 15.60 minutes. niscpr.res.in

The selection of the chiral stationary phase (CSP) is a critical aspect of developing a successful chiral HPLC method. Polysaccharide-based CSPs are commonly used for their broad applicability. csfarmacie.cz The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as 2-propanol, is optimized to achieve the best separation. csfarmacie.cz The use of detectors like UV or fluorescence is common for quantifying the separated enantiomers. uma.es

For new chiral compounds or when reference standards are unavailable, chiral HPLC coupled with chiroptical detectors, such as circular dichroism (CD), can be employed to determine the enantiomeric excess without the need for pure enantiomer standards. uma.es

Table 1: Chiral HPLC Conditions for this compound Analysis

ParameterValue
Column Chirapak OD-H
Mobile Phase 2-Propanol/n-Hexane (2.5/97.5)
Flow Rate 0.6 mL/min
Detection Wavelength 254 nm
Retention Time (minor) 12.59 min
Retention Time (major) 15.60 min
Enantiomeric Excess (ee) 99%

Data sourced from a study on the enantioselective synthesis of (+)-goniothalamin oxide. niscpr.res.in

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds like this compound. nih.gov This powerful technique provides a detailed three-dimensional map of the atomic arrangement within a crystal, unambiguously establishing the spatial orientation of atoms and thus the molecule's absolute stereochemistry. nih.govthieme-connect.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the precise coordinates of each atom in the crystal lattice can be determined. rsc.org

In the context of goniothalamin and its derivatives, X-ray crystallography has been instrumental. For instance, the stereochemical relationships of (+)-goniothalamin epoxide were established through chemical transformations and confirmed by single-crystal X-ray crystallography. publish.csiro.auresearchgate.net Similarly, the stereochemistry of related styryllactones has been determined using this method. nih.govthieme-connect.comresearchgate.netthieme-connect.com The crystal structure of goniothalamin itself was solved by direct methods and refined to provide a detailed understanding of its molecular geometry, including the conformation of the lactone ring and the orientation of the styryl group. rsc.org

The determination of the absolute configuration is crucial, as it provides a fundamental reference point for understanding the structure-activity relationships of these bioactive molecules.

Future Perspectives and Research Frontiers

Exploration of Novel Synthetic Methodologies

The future of goniothalamin (B1671989) epoxide research is intrinsically linked to the development of more efficient and scalable synthetic routes. While several total syntheses have been achieved, future work will likely concentrate on methodologies that improve yield, reduce step count, and enhance stereoselectivity.

Key areas of exploration include:

Flow Chemistry: An integrated batch and continuous flow process has been developed for the gram-scale synthesis of goniothalamin, the precursor to the epoxide. nih.govacs.org This approach allows for a telescoped Grignard addition and acylation reaction, significantly increasing productivity. nih.gov Future research could optimize this flow process for the epoxidation step itself, enabling safer and more scalable production.

Asymmetric Catalysis: Highly enantio- and diastereoselective approaches are crucial for producing specific stereoisomers with desired biological activities. nih.gov Methods like Krische or Leighton allylation for installing initial asymmetry, followed by diastereoselective epoxidation, have proven successful. nih.gov Further exploration of novel catalysts, such as the (S,S)-Jacobsen's catalyst which improves the molar ratio of goniothalamin oxide isomers, will be a significant research avenue. researchgate.net

Novel Olefination Reactions: The sulfoxide-modified Julia olefination has been employed as a key step in a short and efficient synthesis of (R)-(+)-goniothalamin and its oxide, providing the desired product with excellent E/Z selectivity. researchgate.net Investigating other modern olefination and metathesis reactions could lead to even more convergent and efficient synthetic strategies. researchgate.net

Enzymatic and Biotransformation Methods: The use of enzymes, such as in the kinetic resolution of alcohol intermediates or the biotransformation of goniothalamin using dienelactone hydrolase, presents a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Expanding the toolkit of biocatalysts for the synthesis of goniothalamin epoxide and its analogues is a promising frontier.

Synthetic StrategyKey FeaturesPotential Advantages
Continuous Flow Process Integrated Grignard addition and acylation. nih.govIncreased productivity (e.g., 7 g·h⁻¹ for precursor), scalability, improved safety. nih.govacs.org
Asymmetric Allylation Use of Krische or Leighton allylation followed by diastereoselective epoxidation. nih.govHigh enantio- and diastereoselectivity, access to specific stereoisomers. nih.gov
Julia Olefination Sulfoxide-modified Julia olefination to form the styryl-containing adduct. researchgate.netHigh yield, excellent E/Z selectivity, efficient connection of molecular fragments. researchgate.net
Enzymatic Methods Kinetic resolution of intermediates; biotransformation of goniothalamin. nih.govresearchgate.netHigh stereoselectivity, environmentally friendly ("green chemistry") conditions. researchgate.net

Deeper Mechanistic Elucidation of Biological Actions

While goniothalamin is known to induce apoptosis, the precise molecular mechanisms of its epoxide derivative are not fully understood. nih.gov Future research must delve deeper into its interactions with cellular machinery to identify specific targets and pathways.

Key research questions to address include:

Direct Molecular Targets: Identifying the specific proteins or cellular components that this compound directly binds to is a primary goal. Understanding these interactions is fundamental to explaining its bioactivity.

Role of Epoxide Hydrolases (EHs): Organisms possess epoxide hydrolases that metabolize epoxides. nih.govnih.gov Investigating how cellular EHs process this compound is crucial. This could represent a detoxification pathway or, conversely, a bioactivation step. Understanding the catalytic mechanism of EHs and their interaction with this specific substrate could reveal opportunities for designing inhibitors to enhance the epoxide's efficacy. nih.gov

Apoptotic Pathway Activation: Goniothalamin has been shown to induce DNA damage, increase reactive oxygen species (ROS), and activate p53-mediated apoptosis. nih.gov A detailed investigation is needed to determine if the epoxide follows the same pathways or if the epoxide moiety introduces novel mechanisms of action, such as unique interactions with mitochondria or specific caspases. nih.gov

Stereoisomer-Specific Mechanisms: Since different stereoisomers of this compound exhibit varying levels of cytotoxicity, their mechanisms of action likely differ. researchgate.net Comparative studies are needed to elucidate how the absolute configuration (e.g., 6S, 7R, 8R) influences target binding and downstream signaling events. researchgate.net

Discovery of Undiscovered Biological Activities

The current body of research has largely focused on the anticancer properties of goniothalamin and its derivatives. However, preliminary studies have indicated a broader spectrum of biological activity for goniothalamin oxide, including larvicidal and trypanocidal effects. researchgate.net A significant future direction is the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications.

Potential areas for exploration include:

Antiparasitic Activity: Building on the initial findings of trypanocidal activity, comprehensive studies against other protozoan parasites like Leishmania and Plasmodium (the causative agent of malaria) are warranted.

Antifungal and Antibacterial Properties: Many natural product lactones exhibit antimicrobial activity. mdpi.com Screening this compound against a panel of pathogenic fungi and bacteria, including drug-resistant strains, could reveal its potential as an anti-infective agent.

Anti-inflammatory Effects: Goniothalamin has demonstrated anti-inflammatory and immunosuppressive effects. nih.gov Investigating whether the epoxide derivative shares or enhances these properties could lead to applications in treating inflammatory and autoimmune diseases.

Neurological Activity: The ability of small molecules to cross the blood-brain barrier and modulate neural pathways is of great interest. Screening this compound for activity on neurological targets, such as receptors or enzymes implicated in neurodegenerative diseases, could open new research avenues.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the cellular response to this compound, future research must move beyond single-endpoint assays and embrace a systems biology approach. nih.gov The integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, and metabolomics) will be instrumental in building a comprehensive picture of the drug's effect on biological systems. mdpi.comrsc.org

Key applications of a multi-omics approach include:

Pathway Analysis: Transcriptomic (RNA sequencing) and proteomic (mass spectrometry) analyses can reveal which cellular pathways are significantly perturbed upon treatment with this compound. mdpi.com This can confirm the involvement of pathways like apoptosis and DNA damage response, and potentially uncover novel mechanisms of action. nih.govmdpi.com

Biomarker Discovery: By analyzing omics data from sensitive versus resistant cell lines, researchers can identify potential biomarkers that predict a response to this compound. mdpi.com This is a critical step towards personalized medicine, where treatments can be tailored to patients most likely to benefit.

Metabolomic Profiling: Metabolomics can provide a functional readout of the cellular state by measuring changes in small-molecule metabolites. This can help elucidate how this compound affects cellular metabolism and energy production, which are often dysregulated in cancer cells.

Uncovering Off-Target Effects: A multi-omics approach can provide a global view of cellular changes, helping to identify potential off-target effects that would be missed by more focused assays. nih.gov This is crucial for understanding the compound's broader safety and toxicity profile.

Preclinical Development and Lead Optimization for Therapeutic Potentials

Translating a promising compound like this compound from a laboratory "hit" to a clinical candidate requires a rigorous process of lead optimization and preclinical development. creative-biostructure.comsmafoundation.org This phase aims to improve the "drug-like" properties of the molecule to ensure it is suitable for further testing. smafoundation.orgnih.gov

The essential stages for future development include:

ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound must be thoroughly evaluated. nih.govdocsity.com In vitro assays will be needed to determine its solubility, membrane permeability, metabolic stability (e.g., in the presence of liver microsomes), and potential for drug-drug interactions.

Lead Optimization: Based on initial ADME and SAR data, medicinal chemists will synthesize new analogues to address any identified liabilities. creative-biostructure.com The goal is to optimize a range of properties simultaneously, including potency, selectivity, metabolic stability, and bioavailability, to produce a final development candidate. smafoundation.org

In Vivo Efficacy Studies: The optimized lead compound must be tested in relevant animal models of human diseases (e.g., xenograft models for cancer) to demonstrate in vivo efficacy. These studies are critical for confirming that the compound retains its activity in a complex biological system.

Safety Pharmacology and Toxicology: Before a drug can be tested in humans, a comprehensive safety profile must be established through IND (Investigational New Drug)-enabling studies. smafoundation.orgnih.gov This involves testing the development candidate in various in vitro and in vivo assays to identify any potential toxicity or adverse effects on major organ systems. creative-biostructure.com

Q & A

Q. What are the primary synthetic routes for producing goniothalamin epoxide, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: this compound synthesis typically involves epoxidation of its precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or enzymatic approaches. For example, biphasic systems (e.g., isooctane/water emulsions) can enhance stereoselectivity by optimizing phase-transfer conditions. A study demonstrated 42% yield of (S)-epoxide (99.7% enantiomeric excess) using racemic substrate partitioning between organic and aqueous phases . Key variables include solvent polarity, temperature, and catalyst loading. Researchers should prioritize reaction monitoring (e.g., TLC, HPLC) to track stereochemical outcomes.

Q. How do researchers characterize the structural and stereochemical purity of this compound?

Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR identify epoxide ring protons (δ 3.5–4.5 ppm) and confirm regiochemistry.
  • Chiral HPLC/GC : Resolves enantiomers using chiral stationary phases (e.g., amylose derivatives).
  • X-ray crystallography : Provides definitive stereochemical assignment but requires high-purity crystals.
  • Polarimetry : Quantifies optical activity for enantiomeric excess (ee). Cross-validation with synthetic standards is critical to avoid misassignment .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility in epoxide synthesis?

Methodological Answer: Follow IUPAC guidelines for compound naming and include:

  • Detailed reagent sources (e.g., Sigma-Aldrich catalog numbers).
  • Precise reaction parameters (temperature ±0.5°C, stirring rate, inert atmosphere).
  • Raw spectral data (e.g., NMR peak integrals, HRMS m/z values).
  • Statistical reporting (e.g., yields as mean ± SD from triplicate runs). Reproducibility issues often arise from undocumented impurities or solvent traces; use blank controls and purity assays .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound synthesis under multifactorial conditions?

Methodological Answer: RSM, particularly Box-Behnken Design (BBD), identifies interactions between variables (e.g., catalyst concentration, pH, temperature). For example, a 3-factor BBD might model epoxide yield (YY) as:

Y=β0+β1X1+β2X2+β3X3+β12X1X2+β13X1X3+β23X2X3+β11X12+β22X22+β33X32Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_3X_3 + \beta_{12}X_1X_2 + \beta_{13}X_1X_3 + \beta_{23}X_2X_3 + \beta_{11}X_1^2 + \beta_{22}X_2^2 + \beta_{33}X_3^2

where X1X_1-X3X_3 are normalized factors. Software like Design-Expert® validates model significance (p < 0.05) and predicts optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer: Contradictions often stem from assay variability or cellular context. Researchers should:

  • Use orthogonal assays (e.g., MTT, apoptosis markers) to confirm cytotoxicity.
  • Control for epoxide stability (e.g., HPLC monitoring in cell culture media).
  • Apply multi-omics approaches: A study linked elevated soluble epoxide hydrolase (sEH) activity to dysregulated eicosanoid metabolism, suggesting context-dependent bioactivity .
  • Report IC50_{50} values with 95% confidence intervals and cell line authentication .

Q. How do continuous flow systems improve scalability and safety in lab-scale epoxidation?

Methodological Answer: Continuous flow reactors (e.g., tubular or microfluidic systems) minimize hazardous intermediate accumulation. For example, a MIT study achieved low epoxide incorporation (20%) in polymers using a T-mixer with acetone/Oxone®/base streams, enabling precise residence time (τ) and temperature control. Key advantages:

  • Reduced exothermic risks via rapid heat dissipation.
  • Scalability through numbering-up vs. scaling-up.
  • Real-time FTIR monitoring for reaction optimization .

What unresolved mechanistic questions exist regarding enzymatic epoxidation and carboxylation of goniothalamin derivatives?

Methodological Answer: Open questions include:

  • The role of redox partners in epoxide carboxylase systems (e.g., NADPH dependency).
  • Structural determinants of epoxide hydrolase (EH) enantioselectivity.
  • Transient intermediate trapping (e.g., using stopped-flow kinetics or cryo-EM). Recent work highlights the need for purified enzyme components to map active sites and cofactor interactions .

Data Analysis & Presentation

Q. How should researchers handle uncertainties in epoxide yield calculations and spectral data interpretation?

Methodological Answer:

  • Quantify uncertainties via error propagation:
    δY=(Ymδm)2+(YVδV)2\delta Y = \sqrt{\left(\frac{\partial Y}{\partial m}\delta m\right)^2 + \left(\frac{\partial Y}{\partial V}\delta V\right)^2}

where YY = yield, mm = mass, VV = volume.

  • Use Bayesian statistics for low-signal NMR/LC-MS data.
  • Report outliers using Grubbs’ test (α = 0.05) .

Q. What statistical methods are appropriate for comparing enantioselectivity across catalytic systems?

Methodological Answer:

  • ANOVA with post-hoc Tukey tests for >3 catalysts.
  • Principal Component Analysis (PCA) to cluster catalysts by ee and yield.
  • Bootstrap resampling for small datasets (n < 10). Example: A study compared lipase vs. metalloenzyme catalysts, revealing PCA clusters driven by solvent polarity and catalyst loading .

Tables

Table 1: Key Parameters for Optimizing this compound Synthesis

ParameterOptimal RangeImpact on Yield/SelectivityReference
Temperature25–40°CHigher T accelerates epoxidation but may reduce ee
Solvent Polaritylog P 1.5–2.5Nonpolar solvents favor substrate partitioning
Catalyst Loading5–10 mol%Excess catalyst promotes side reactions
Reaction Time6–12 hTime <6 h leads to incomplete conversion

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Goniothalamin epoxide
Reactant of Route 2
Goniothalamin epoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.